molecular formula C10H13BClFO3 B2950845 4-Butoxy-3-chloro-5-fluorophenylboronic acid CAS No. 2096338-35-9

4-Butoxy-3-chloro-5-fluorophenylboronic acid

Cat. No.: B2950845
CAS No.: 2096338-35-9
M. Wt: 246.47
InChI Key: WWRLALPWGKYOSD-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloro-5-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BClFO3 and a molecular weight of 246.47 g/mol . This compound is characterized by the presence of butoxy, chloro, and fluoro substituents on the phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-fluorophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-chloro-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxy-3-chloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxy-3-chloro-5-fluorophenylboronic acid is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(4-butoxy-3-chloro-5-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClFO3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLALPWGKYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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